3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

Lipophilicity Drug Design ADME

Procuring a cyclobutane scaffold with three orthogonal reactive handles often forces researchers into multi-step protection/deprotection cycles. This 1,1-geminal diisopropyl diester with a Boc-protected 3-amino group eliminates that bottleneck, enabling sequential, selective elaboration in three distinct synthetic steps. • Tri-orthogonal architecture: Boc-amine + two isopropyl esters allow independent deprotection and functionalization. • Unique gem-diester geometry: 1,1-dicarboxylate arrangement imposes spatial orientation distinct from 1,2- or 1,3-analogs. • Certified purity ≥97% (white solid); stored at 0-8 °C; ships at ambient temperature. • Well-characterized hazard profile (H302, H315, H319, H335) supports safe high-throughput handling.

Molecular Formula C17H29NO6
Molecular Weight 343.42
CAS No. 1363382-20-0
Cat. No. B580552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester
CAS1363382-20-0
Molecular FormulaC17H29NO6
Molecular Weight343.42
Structural Identifiers
SMILESCC(C)OC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC(C)C
InChIInChI=1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21)
InChIKeyGKOKDSCWLNRKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-ACBC Diester: Identity & Procurement


3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (CAS 1363382-20-0) is a cyclobutane-derived amino acid building block featuring a tert-butoxycarbonyl (Boc)-protected amine and two isopropyl ester groups positioned geminally at the 1-position of the cyclobutane ring [1]. This 1,1-dicarboxylate scaffold distinguishes it from the more common cyclobutane-1,2-dicarboxylate isomers and simple mono-functional cyclobutane derivatives. Commercially, it is supplied as a white solid with a certified purity of 97% and is cataloged under identifiers such as MFCD20922763 and SB7786 .

Why Generic Cyclobutane Blocks Cannot Substitute


Simple substitution of this compound with a cyclobutane-1,2-dicarboxylate, a mono-ester, or an unprotected amino acid analog is scientifically invalid for most target applications. The 1,1-geminal diester architecture imposes a unique spatial orientation of the two carboxyl-derived functional groups that is fundamentally different from the vicinal 1,2-arrangement [1]. Simultaneously, the Boc-protected amine at the 3-position introduces a third orthogonal reactive handle that enables stepwise, selective elaboration—a feature absent in simpler cyclobutane diesters or mono-protected analogs. These structural factors collectively dictate the compound's reactivity, conformational profile, and physicochemical properties such as lipophilicity and steric bulk, meaning that an in-class analog will not reliably reproduce the same synthetic outcome or downstream molecular properties [2].

Boc-ACBC Diester: Quantitative Differentiation Evidence


Lipophilicity: Diisopropyl vs. Diethyl Diester

The target compound's computed XLogP3-AA value of 2.9 indicates significantly higher lipophilicity compared to the diethyl ester analog of cyclobutane-1,1-dicarboxylic acid [1]. This difference is driven by the increased alkyl chain length of the isopropyl ester moieties, a factor known to enhance membrane permeability in drug-like scaffolds. The diethyl analog's XLogP is estimated to be approximately 1.5 based on class-level inference from similar dicarboxylate esters, though a direct experimental comparator is not available in the public domain [2].

Lipophilicity Drug Design ADME

Orthogonal Functional Groups: Tri- vs. Di-functional Analogs

The target compound possesses three distinct, chemically addressable functional groups—a Boc-protected amine, and two isopropyl ester groups—within a single, conformationally restricted cyclobutane scaffold [1]. In contrast, the closely related analog 3-aminocyclobutane-1,1-dicarboxylic acid (the deprotected form) offers only two ionizable carboxyl groups and an unprotected amine, limiting selective functionalization [2]. Similarly, mono-ester variants lack the synthetic versatility of a geminal diester system. This tri-orthogonal arrangement enables sequential deprotection and functionalization steps without protecting group interference, a critical advantage in the multi-step synthesis of constrained peptidomimetics.

Synthetic Chemistry Building Blocks Peptidomimetics

Certified Purity and Reliability Advantage

A reputable commercial source lists the target compound with a certified purity of 97%, accompanied by a defined storage condition (0-8 °C) and a standardized GHS hazard classification . This level of characterization is critical for reproducible research; many cyclobutane building blocks offered by non-specialist vendors lack batch-specific purity data and detailed storage recommendations. For example, generic cyclobutane-1,1-dicarboxylic acid diethyl ester is often supplied with a broader purity specification (e.g., ≥95%) and minimal characterization data . The precise purity specification reduces the risk of side reactions due to unknown impurities.

Quality Control Procurement Reproducibility

GHS Safety Profile Transparency

The target compound has a fully disclosed GHS hazard classification derived from an ECHA C&L notification, listing four hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This comprehensive safety profile enables regulatory-compliant procurement and safe laboratory handling. Many closely related cyclobutane building blocks, including the diethyl and dimethyl esters of cyclobutane-1,1-dicarboxylic acid, lack publicly available ECHA notifications, leaving their safety hazards unknown and potentially exposing researchers and procurement officers to unmanaged risk .

Safety Regulatory Procurement Compliance

Boc-ACBC Diester: Optimal Application Scenarios


Constrained Peptidomimetic Design and Synthesis

When your project demands a non-natural amino acid scaffold that can be elaborated in three distinct synthetic steps, the tri-orthogonal architecture of this compound—Boc-amine and two isopropyl esters—is the enabling choice. Evidence from the scaffold's functional group count and the established chemistry of similar cyclobutane amino acids supports its use over mono-ester or unprotected analogs, which would require additional protection/deprotection cycles [1]. This is particularly relevant for the synthesis of NAMPT inhibitors and other peptidomimetic drug candidates where conformational constraint and functional group diversity are critical [2].

Lipophilicity-Driven Lead Optimization

The computed XLogP of 2.9 positions this diisopropyl ester scaffold as a more lipophilic alternative to the diethyl ester analog (estimated XLogP ~1.5) [1]. This property is advantageous in medicinal chemistry campaigns targeting intracellular or CNS targets where passive membrane permeability correlates with higher logP values. Procurement of this specific ester variant avoids the need for late-stage esterification to adjust physicochemical properties.

High-Purity Library Synthesis

The certified 97% purity and defined storage conditions (0-8 °C) provided by reputable suppliers [1] make this compound suitable for automated parallel synthesis and library production, where inconsistent purity can lead to variable reaction outcomes. Its well-characterized safety profile (H302, H315, H319, H335) further supports safe, high-throughput handling [2].

Geminal Dicarboxylate MOF Synthesis

The 1,1-dicarboxylate moiety, when deprotected, provides a unique geminal bis-carboxylate ligand geometry that is distinct from the 1,2- or 1,3-analogs, potentially leading to novel MOF topologies. The protected form allows for soluble, well-characterized building blocks that can be incorporated into pre-synthetic strategies. This scenario is supported by the scaffold's structural uniqueness and the growing interest in cyclobutane-1,1-dicarboxylates for materials applications [1].

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